

# Section 1: AD04 for Alcohol Use Disorder (Adial Pharmaceuticals)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AD4       |           |
| Cat. No.:            | B12377212 | Get Quote |

## **Overview and Mechanism of Action**

AD04, developed by Adial Pharmaceuticals, is a genetically targeted therapeutic agent for the treatment of Alcohol Use Disorder. The active pharmaceutical ingredient is ondansetron, a selective serotonin-3 (5-HT3) receptor antagonist, administered as a low-dose (0.33 mg) oral tablet taken twice daily[1]. The therapeutic approach is based on the finding that individuals with specific genetic variations in the 5-HT3 receptor may experience a significant reduction in alcohol craving and consumption when treated with AD04[1][2].

The proposed mechanism of action involves the modulation of the mesolimbic dopamine system, a key component of the brain's reward pathway. Alcohol consumption increases dopamine release in this system, leading to feelings of pleasure and reinforcement. Serotonin (5-HT) plays a role in modulating this dopamine release, in part through the 5-HT3 receptor. By blocking the 5-HT3 receptor, ondansetron is thought to attenuate the dopamine release associated with alcohol consumption, thereby reducing the rewarding effects and the craving for alcohol[3][4].

Proposed Mechanism of AD04 (Ondansetron) in AUD

# **Preclinical Safety and Toxicity**

A comprehensive preclinical safety evaluation of ondansetron has been conducted, including single-dose, repeat-dose, genotoxicity, carcinogenicity, and reproductive toxicity studies[5].



Preclinical studies in rats and dogs have shown that ondansetron has a good safety profile, with no end-organ toxicity observed at doses 30 to 100 times those used in humans[6]. At near-lethal doses, central nervous system effects such as subdued activity, ataxia, and convulsions were observed[6].

| Study Type     | Species | Route | Parameter  | Value                      | Reference |
|----------------|---------|-------|------------|----------------------------|-----------|
| Acute Toxicity | Rat     | Oral  | LD50       | 95 mg/kg                   | [7]       |
| Dog            | Oral    | LD50  | > 45 mg/kg | [8]                        |           |
| Repeat-Dose    | Rat     | Oral  | NOAEL      | 1 mg/kg/day<br>(18 months) | [8]       |

## Experimental Protocols Summary:

- Acute Toxicity: Studies typically involve the administration of a single high dose of the test substance to rodents (e.g., rats, mice) via oral and intravenous routes. Animals are observed for a period (e.g., 14 days) for signs of toxicity and mortality to determine the median lethal dose (LD50).
- Repeat-Dose Toxicity: These studies involve daily administration of the test substance to two species (one rodent, one non-rodent, e.g., rat and dog) for a specified duration (e.g., 28 days, 90 days, 6 months). A range of dose levels are used to identify a No-Observed-Adverse-Effect-Level (NOAEL). Endpoints include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of tissues.

Ondansetron was not found to be mutagenic in a standard battery of genotoxicity tests[9].



| Assay Type                    | System                         | Result   | Reference |
|-------------------------------|--------------------------------|----------|-----------|
| Bacterial Reverse<br>Mutation | S. typhimurium (Ames test)     | Negative | [9]       |
| Gene Conversion               | S. cerevisiae                  | Negative | [9]       |
| Forward Mutation              | Chinese Hamster<br>Ovary cells | Negative | [9]       |
| Chromosomal<br>Aberration     | Human lymphocytes              | Negative | [9]       |
| In vivo Micronucleus<br>Test  | Mouse                          | Negative | [9]       |

## **Experimental Protocols Summary:**

- Ames Test: This assay uses various strains of Salmonella typhimurium with mutations in the histidine synthesis pathway to test for point mutations caused by the test substance, with and without metabolic activation.
- In vivo Micronucleus Test: Rodents are treated with the test substance, and their bone marrow or peripheral blood is examined for the presence of micronuclei in erythrocytes, which are indicative of chromosomal damage.

Long-term carcinogenicity studies in rats and mice showed no evidence of carcinogenic potential[9].

| Species | Duration | Doses                        | Result           | Reference |
|---------|----------|------------------------------|------------------|-----------|
| Rat     | 2 years  | Up to 10<br>mg/kg/day (oral) | Not carcinogenic | [9]       |
| Mouse   | 2 years  | Up to 30<br>mg/kg/day (oral) | Not carcinogenic | [9]       |

## **Experimental Protocols Summary:**



 Carcinogenicity Studies: These are long-term studies (typically 2 years in rodents) where animals are administered daily doses of the test substance. The primary endpoint is the incidence of tumors in treated versus control groups.

Reproduction studies in rats and rabbits have not revealed evidence of impaired fertility or harm to the fetus due to ondansetron[9][10].

| Study Type                  | Species | Doses                        | Findings                                                            | Reference |
|-----------------------------|---------|------------------------------|---------------------------------------------------------------------|-----------|
| Fertility                   | Rat     | Up to 15<br>mg/kg/day (oral) | No effect on<br>fertility or general<br>reproductive<br>performance | [9]       |
| Embryo-fetal<br>Development | Rat     | Up to 15<br>mg/kg/day (oral) | No evidence of harm to the fetus                                    | [11]      |
| Embryo-fetal<br>Development | Rabbit  | Up to 30<br>mg/kg/day (oral) | No significant effects on maternal animals or offspring development | [11]      |
| Pre- and<br>Postnatal       | Rat     | Up to 15<br>mg/kg/day (oral) | No effects on pre- and postnatal development of offspring           | [11]      |

## Experimental Protocols Summary:

- Fertility and Early Embryonic Development: Male and female rats are dosed before and during mating and through early gestation to assess effects on reproductive function.
- Embryo-fetal Development: Pregnant animals are dosed during the period of organogenesis, and fetuses are examined for visceral and skeletal abnormalities.



• Pre- and Postnatal Development: Pregnant and lactating rats are dosed from late gestation through weaning to assess effects on the development of the offspring.



General Workflow for Preclinical Safety Assessment

Click to download full resolution via product page

General Workflow for Preclinical Safety Assessment

## **Clinical Safety Profile**

The clinical safety of AD04 for AUD was evaluated in the ONWARD™ Phase 3 trial, a multicenter, randomized, double-blind, placebo-controlled study[12]. The trial demonstrated that AD04 has a safety and tolerability profile that is comparable to placebo[13][14].



## Adverse Events in the ONWARD™ Phase 3 Trial

| Adverse Event                  | AD04 Group (%) | Placebo Group (%) | Reference |
|--------------------------------|----------------|-------------------|-----------|
| Headache                       | 12             | 11                | [13]      |
| Insomnia                       | 7              | 3                 | [13]      |
| Blood Magnesium<br>Decreased   | 6              | 5                 | [13]      |
| Fatigue                        | 6              | 3                 | [13]      |
| Cardiac Disorders<br>(Overall) | 4              | 7                 | [13]      |

No serious adverse events were determined to be related to AD04 treatment, and more serious adverse events were reported in the placebo group[13].

Clinical Trial Protocol for Safety Monitoring:

The ONWARD trial was a 24-week study where patients were genetically screened prior to enrollment. Safety and tolerability were evaluated through the monitoring and recording of all adverse events, serious adverse events, and changes in clinical laboratory parameters, vital signs, and electrocardiograms (ECGs)[12].

# Section 2: AD04 for Alzheimer's Disease (ADvantage Therapeutics)

## **Overview and Mechanism of Action**

AD04, being developed by ADvantage Therapeutics, is an injectable therapy for mild Alzheimer's Disease[15]. The active component is aluminum hydroxide (in the form of Alhydrogel™), which has a long history of use as an adjuvant in vaccines[16]. The proposed mechanism of action is as an immunomodulator that stimulates and regulates the immune system to reduce AD pathology[15]. Preclinical studies suggest that AD04 may work by inducing a shift in the phenotype of microglia, the brain's resident immune cells, towards a phagocytic state that is capable of clearing brain debris, including amyloid-beta plaques and



tau tangles[16][17]. This is thought to create an anti-inflammatory environment in the brain, protecting the hippocampus from neurodegeneration[17].



Proposed Mechanism of Action of AD04 (Aluminum Hydroxide) in Alzheimer's Disease



Click to download full resolution via product page

Proposed Mechanism of AD04 in Alzheimer's Disease

# **Preclinical Safety and Toxicity**

Preclinical studies in aged mice have shown that subcutaneous administration of AD04 modulated the production of proteins involved in lipid metabolism and affected the microglial phenotype towards a phagocytic type[16][17]. These studies also indicated a decrease in the number of inflammatory microglial cells in the hippocampus[15].

Aluminum hydroxide has been widely used as a vaccine adjuvant for decades and is generally considered to have a favorable safety profile, though it can cause local inflammatory responses at the injection site[18][19].

| Study Type      | Species | Route        | Findings                                                                                              | Reference |
|-----------------|---------|--------------|-------------------------------------------------------------------------------------------------------|-----------|
| Local Tolerance | Mouse   | Subcutaneous | Nanoparticle aluminum hydroxide reduced local inflammatory response compared to traditional adjuvants | [18]      |

#### Experimental Protocols Summary:

- Preclinical Efficacy and MoA Studies: Aged C57BL/6 mice were injected subcutaneously with AD04 or PBS. Behavioral tests (e.g., fear conditioning) were performed, and brain tissue (hippocampus) was subjected to proteomics analysis to assess changes in protein expression and cellular phenotypes[16][17].
- Local Tolerance Studies: Animal models (e.g., mice) are administered the test substance via the intended clinical route (subcutaneous). The injection site is then examined



macroscopically and histopathologically for signs of irritation, inflammation, and other local reactions.

# **Clinical Safety Profile**

ADvantage Therapeutics has commenced a Phase 2b randomized, double-blind, placebo-controlled trial to establish the safety and efficacy of AD04 in patients with mild Alzheimer's Disease[15]. As of the creation of this document, the results of this trial have not been fully published.

In a previous Phase 2 study of a different compound, a 2mg dose of AD04 was used as a control arm and was reported to have an excellent safety profile, notably not triggering Amyloid-Related Imaging Abnormalities (ARIA-E/H), which is a common adverse event associated with some other Alzheimer's treatments[20][21].

Clinical Trial Protocol for Safety Monitoring:

The ongoing Phase 2b trial is a 12-month study. Safety will be assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, and physical examinations. Specific attention will likely be paid to local injection site reactions and any potential systemic immunological effects.

# Conclusion

The designation "AD04" refers to two distinct investigational drugs with different active ingredients, formulations, and therapeutic indications.

- AD04 for Alcohol Use Disorder (low-dose oral ondansetron) has a well-established preclinical safety profile based on extensive studies of ondansetron. Clinically, in the Phase 3 ONWARD trial, it demonstrated a safety and tolerability profile comparable to placebo.
- AD04 for Alzheimer's Disease (subcutaneous aluminum hydroxide) is in an earlier stage of clinical development. Its safety profile is supported by the long-standing use of aluminum hydroxide as a vaccine adjuvant and early clinical data suggesting it is well-tolerated. The ongoing Phase 2b trial will provide more definitive information on its safety and efficacy in the target patient population.



For both programs, continued clinical investigation will be crucial to fully characterize their long-term safety and therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. adial.com [adial.com]
- 2. Adial Pharmaceuticals Announces Positive Topline Results from the AD04-103
   Pharmacokinetics Study of AD04 for the Treatment of Alcohol Use Disorder BioSpace
   [biospace.com]
- 3. adial.com [adial.com]
- 4. Low-dose ondansetron: A candidate prospective precision medicine to treat alcohol use disorder endophenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ondansetron: pre-clinical safety evaluation PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicity and side effects of ondansetron PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sds.edqm.eu [sds.edqm.eu]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. adial.com [adial.com]
- 13. adial.com [adial.com]
- 14. adial.com [adial.com]
- 15. advantagetherapeutics.com [advantagetherapeutics.com]
- 16. Alzheimer's Association International Conference [alz.confex.com]
- 17. researchgate.net [researchgate.net]



- 18. Aluminum hydroxide nanoparticle adjuvants can reduce the inflammatory response more efficiently in a mouse model of allergic asthma than traditional aluminum hydroxide adjuvants PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Aluminium adjuvants and adverse events in sub-cutaneous allergy immunotherapy -PMC [pmc.ncbi.nlm.nih.gov]
- 20. ADvantage Therapeutics Reveals AD04TM's Immediate Effects in Alzheimer's Treatment [synapse.patsnap.com]
- 21. ADvantage Therapeutics Announces Breakthrough Findings in Alzheimer's Disease Treatment: AD04TM shows immediate symptomatic and disease-modifying properties -BioSpace [biospace.com]
- To cite this document: BenchChem. [Section 1: AD04 for Alcohol Use Disorder (Adial Pharmaceuticals)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377212#ad4-safety-and-toxicity-profile]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com